2-(3-broMophenoxy)-5-nitropyriMidine
Description
Chemical Identity: 2-(3-Bromophenoxy)-5-nitropyridine (CAS: 927633-83-8) is a nitro-substituted pyridine derivative with a 3-bromophenoxy group at position 2 and a nitro group at position 3. Its molecular formula is C₁₁H₇BrN₂O₃, and its SMILES notation is C1=CC(=C(C=C1)Br)OC2=NC=C(C=C2)N+[O-] .
Properties
CAS No. |
1292515-67-3 |
|---|---|
Molecular Formula |
C10H6BrN3O3 |
Molecular Weight |
296.08 |
IUPAC Name |
2-(3-bromophenoxy)-5-nitropyrimidine |
InChI |
InChI=1S/C10H6BrN3O3/c11-7-2-1-3-9(4-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H |
InChI Key |
LYKUIDWPGKFLLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)OC2=NC=C(C=N2)[N+](=O)[O-] |
Synonyms |
2-(3-broMophenoxy)-5-nitropyriMidine |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic substitution is a cornerstone for introducing phenoxy groups into pyrimidine systems. The synthesis of 2-(3-bromophenoxy)-5-nitropyrimidine can be approached by substituting a leaving group (e.g., chlorine) at the 2-position of a pre-nitrated pyrimidine intermediate.
Example Protocol (adapted from CN104447570A):
- Synthesis of 2-Chloro-5-Nitropyrimidine :
- Substitution with 3-Bromophenol :
- React 2-chloro-5-nitropyrimidine with 3-bromophenol in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at 80–100°C for 12–24 hours.
Key Considerations :
- The nitro group at position 5 deactivates the pyrimidine ring, necessitating elevated temperatures for substitution.
- Yields for analogous NAS reactions in pyrimidines range from 60–85%, depending on the electron-withdrawing effects of substituents.
Direct Nitration of 2-(3-Bromophenoxy)Pyrimidine
Nitration Conditions and Regioselectivity
Introducing the nitro group after etherification avoids competing reactions during substitution. The 3-bromophenoxy group acts as an ortho/para-directing moiety, favoring nitration at the 5-position due to the electronic influence of the pyrimidine nitrogens.
Protocol (informed by CN106187867A and CN103664757A):
- Synthesis of 2-(3-Bromophenoxy)Pyrimidine :
- React 2-chloropyrimidine with 3-bromophenol in the presence of NaOH (50% aqueous) at 120°C for 6 hours.
- Nitration with Mixed Acid :
- Treat 2-(3-bromophenoxy)pyrimidine with fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C for 2 hours, followed by gradual warming to room temperature.
Data Table 1: Nitration Efficiency Under Varied Conditions
| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (5-Nitro) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 2 | 72 | >95% |
| Acetyl Nitrate | 25 | 4 | 65 | 85% |
| Peracetic Acid | 40 | 6 | 58 | 78% |
Analysis :
- The mixed acid system achieves superior regioselectivity and yield due to enhanced electrophilic nitronium ion (NO₂⁺) generation.
- Higher temperatures with peracetic acid lead to side reactions, reducing yield.
One-Pot Condensation Approaches
Malonaldehyde-Amidine Cyclization
Inspired by CN110642788A, this method constructs the pyrimidine ring with pre-installed substituents.
Protocol :
- Condensation Reaction :
- React 3-bromophenoxyacetylene with nitro-malonaldehyde in the presence of ammonium acetate under refluxing ethanol.
- Cyclization :
- Heat the intermediate at 120°C for 8 hours to form the pyrimidine ring.
Challenges :
- Low yields (30–45%) due to competing polymerization of malonaldehyde.
- Requires rigorous purification via column chromatography.
Comparative Analysis of Methodologies
Data Table 2: Synthetic Routes and Performance Metrics
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| NAS (Chloropyrimidine Route) | 3 | 68 | 98 | High |
| Direct Nitration Post-Etherification | 2 | 72 | 95 | Moderate |
| One-Pot Condensation | 1 | 38 | 85 | Low |
Advantages and Limitations :
- NAS Route : High scalability and purity but requires handling of corrosive POCl₃.
- Direct Nitration : Efficient regioselectivity but sensitive to temperature control.
- One-Pot Condensation : Streamlined process but impractical for industrial-scale synthesis.
Mechanistic Insights and Optimization
Role of Solvent in NAS Reactions
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of 3-bromophenoxide ions, improving substitution efficiency.
Example :
Nitration Kinetics
The nitro group’s electron-withdrawing nature slows subsequent reactions, necessitating stoichiometric excess of nitrating agents.
Optimization Tip :
- Incremental addition of nitric acid minimizes side reactions like oxidative bromine loss.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the bromophenoxy group.
Reduction: Amino derivatives of the nitropyrimidine ring.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(3-Bromophenoxy)-5-nitropyrimidine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the effects of bromophenoxy and nitropyrimidine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-5-nitropyrimidine involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions, while the nitropyrimidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features :
- The pyridine ring provides aromaticity and electron-withdrawing characteristics due to the nitro group.
Comparison with Structural Analogs
Halogen-Substituted Phenoxy Derivatives
Key Differences :
- Electron Effects : Bromine’s higher electronegativity compared to chlorine may enhance electrophilic substitution reactivity.
Pyridine Derivatives with Alternative Substituents
Functional Group Impact :
Complex Derivatives with Extended Substituents
Notable Characteristics:
Pd-Catalyzed Reactions
Comparison :
- Bromophenoxy derivatives are less reactive than fluorinated analogs in carbonylation but offer versatility in aryl-iodide functionalization .
MALDI Matrix Potential
- 2-(2-Aminoethylamino)-5-nitropyridine: Used in negative-ion mode MALDI for phosphatidylethanolamine detection due to vacuum stability .
- 2-(3-Bromophenoxy)-5-nitropyridine: Unreported as a MALDI matrix but shares nitro-group stability; bromine may interfere with sublimation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-bromophenoxy)-5-nitropyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A microwave-assisted nucleophilic aromatic substitution (SNAr) protocol is effective for analogous compounds. For example, substituting 2-chloro-5-nitropyridine with phenols under microwave irradiation (e.g., 100–150°C, 30–60 min) yields >90% product . For 3-bromophenol, optimize solvent polarity (e.g., DMF or DMSO), base (K₂CO₃), and stoichiometry (1:1.1 pyridine:phenol ratio). Monitor purity via TLC and confirm using HPLC (C18 column, acetonitrile/water gradient).
Q. What spectroscopic techniques are most effective for characterizing 2-(3-bromophenoxy)-5-nitropyridine, and what key spectral features should researchers anticipate?
- Methodological Answer :
- ¹H-NMR : Expect aromatic proton signals between δ 7.2–8.5 ppm. Coupling constants (e.g., J = 2.0–8.0 Hz) reveal substituent positions. For example, para-substituted pyridines show doublets (J ≈ 2.0 Hz) .
- MS (ESI+) : Parent ion [M+H]⁺ at m/z 295 (C₁₁H₈BrN₂O₃⁺). Confirm fragmentation patterns (e.g., loss of NO₂ or Br groups).
- IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-O-C stretching (~1250 cm⁻¹) .
Advanced Research Questions
Q. How does the position of the bromine substituent on the phenoxy group influence the electronic properties and reactivity of 2-(bromophenoxy)-5-nitropyridine derivatives?
- Methodological Answer : The bromine position alters electron-withdrawing effects. For 3-bromophenoxy derivatives, meta-substitution reduces resonance stabilization compared to para-substituted analogs, increasing electrophilicity at the pyridine ring. Computational studies (DFT, HOMO-LUMO gaps) can quantify this effect. Compare Hammett σ values: σ_meta (Br) = 0.39 vs. σ_para (Br) = 0.23, indicating stronger electron withdrawal in the meta position .
Q. What strategies can mitigate competing side reactions during the nucleophilic aromatic substitution of halogenated pyridines with substituted phenols?
- Methodological Answer :
- Activation : Use electron-deficient pyridines (e.g., 5-nitro group) to enhance leaving group displacement.
- Microwave Irradiation : Reduces reaction time, minimizing decomposition (e.g., nitro group reduction or C-O bond cleavage) .
- Protection/Deprotection : Protect phenol -OH groups if using polyfunctional substrates.
Q. How can researchers resolve discrepancies in reported reaction yields for similar nitropyridine derivatives across different studies?
- Methodological Answer : Systematically evaluate:
- Scale Effects : Small-scale reactions (≤1 mmol) may overestimate yields due to purification losses.
- Analytical Consistency : Cross-validate yields via gravimetry, NMR integration, and HPLC .
- Byproduct Identification : Use LC-MS to detect trace impurities (e.g., di-substituted byproducts or hydrolysis products).
Data Contradiction Analysis
Q. Why do computational predictions of nitro group reactivity sometimes conflict with experimental results in 2-(3-bromophenoxy)-5-nitropyridine?
- Methodological Answer : Discrepancies arise from solvent effects and transition-state stabilization not modeled in gas-phase DFT. For example, polar aprotic solvents stabilize charge-separated intermediates, accelerating SNAr. Validate predictions with kinetic studies (e.g., variable-temperature NMR) .
Research Optimization
Q. What purification techniques are most effective for isolating 2-(3-bromophenoxy)-5-nitropyridine from complex reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3). Monitor fractions by UV (λ ≈ 270 nm for nitropyridines).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (>99% by DSC).
Analytical Challenges
Q. How can researchers distinguish between regioisomers (e.g., 3-bromo vs. 4-bromo phenoxy derivatives) using spectroscopic data?
- Methodological Answer :
- NOESY NMR : Correlate spatial proximity of bromophenoxy protons to pyridine protons.
- ¹³C-NMR : Carbon chemical shifts differ by ~2–5 ppm for meta vs. para substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
